molecular formula C12H10N4 B2426687 5-(pyridin-4-yl)-1H-indazol-3-amine CAS No. 1110502-18-5

5-(pyridin-4-yl)-1H-indazol-3-amine

Cat. No.: B2426687
CAS No.: 1110502-18-5
M. Wt: 210.24
InChI Key: UTMCUTMEDJDDJZ-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyridine and indazole moieties. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-4-yl)-1H-indazol-3-amine typically involves the reaction of pyridine derivatives with indazole precursors. One common method involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions often include the use of phase transfer catalysis and solid-liquid conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrides. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

5-(pyridin-4-yl)-1H-indazol-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(pyridin-4-yl)-1H-indazol-3-amine lies in its combination of pyridine and indazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5-pyridin-4-yl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-10-7-9(1-2-11(10)15-16-12)8-3-5-14-6-4-8/h1-7H,(H3,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMCUTMEDJDDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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